SSR 125543A
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Overview
Description
Preparation Methods
The synthesis of SSR 125543A involves multiple steps, starting with the preparation of the core thiazole structure. The key synthetic route includes the following steps:
Formation of the thiazole ring: This is achieved by reacting 2-chloro-4-methoxy-5-methylphenyl with 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine in the presence of a base.
Introduction of the propynyl group: The thiazole intermediate is then reacted with propargyl bromide to introduce the propynyl group.
Final purification: The final product is purified using standard chromatographic techniques to obtain this compound with high purity
Chemical Reactions Analysis
SSR 125543A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the propynyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SSR 125543A has been extensively studied for its potential therapeutic applications. Some of the key research areas include:
Mechanism of Action
SSR 125543A exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor 1 receptor. This receptor is involved in the body’s response to stress, and its activation leads to the release of stress hormones like cortisol. By blocking this receptor, this compound reduces the release of stress hormones, thereby exerting its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
SSR 125543A is unique in its high selectivity for the corticotropin-releasing factor 1 receptor compared to other similar compounds. Some of the similar compounds include:
R121919: Another corticotropin-releasing factor 1 receptor antagonist with similar anxiolytic and antidepressant effects.
Antalarmin: A non-peptide corticotropin-releasing factor 1 receptor antagonist used in research for stress-related disorders.
NBI-30775: A selective corticotropin-releasing factor 1 receptor antagonist with potential therapeutic applications in psychiatric disorders.
This compound stands out due to its high selectivity, oral activity, and ability to cross the blood-brain barrier, making it a valuable compound for research and potential therapeutic use .
Properties
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H/t24-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXALUHUEGRRCH-JIDHJSLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321839-75-2 |
Source
|
Record name | SSR 125543A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321839752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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